(S)-2-Amino-1-(2-iodophenyl)ethan-1-ol
Description
Properties
Molecular Formula |
C8H10INO |
|---|---|
Molecular Weight |
263.08 g/mol |
IUPAC Name |
(1S)-2-amino-1-(2-iodophenyl)ethanol |
InChI |
InChI=1S/C8H10INO/c9-7-4-2-1-3-6(7)8(11)5-10/h1-4,8,11H,5,10H2/t8-/m1/s1 |
InChI Key |
CWLIBAOBIAUKPM-MRVPVSSYSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)[C@@H](CN)O)I |
Canonical SMILES |
C1=CC=C(C(=C1)C(CN)O)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes for (S)-2-Amino-1-(2-iodophenyl)ethan-1-ol
General Synthetic Strategy
The synthesis typically involves:
- Starting Materials: 2-iodobenzaldehyde or derivatives thereof as the aromatic precursor
- Key Steps:
- Formation of the amino alcohol backbone via reductive amination or asymmetric reduction
- Introduction or retention of the iodine substituent at the ortho position
- Resolution or asymmetric synthesis to obtain the (S)-enantiomer
Preparation of 2-Iodobenzaldehyde (Starting Material)
2-Iodobenzaldehyde is commercially available or can be synthesized via Sandmeyer-type iodination of anthranilic acid derivatives. This involves diazotization followed by iodide substitution under controlled conditions:
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Diazotization | NaNO2, TsOH·H2O in MeCN, 10–15 °C | Formation of diazonium salt |
| Iodination | KI aqueous solution added dropwise | Iodide replaces diazonium group |
| Workup | Extraction with EtOAc, washing with Na2S2O3 and brine | Purification of 2-iodobenzaldehyde |
This method ensures selective iodination at the ortho position with good yields and purity.
Formation of this compound
Two main approaches are reported:
Reductive Amination of 2-Iodobenzaldehyde
- Procedure:
2-Iodobenzaldehyde is reacted with ammonia or an amine source in the presence of a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to form the amino alcohol. - Stereoselectivity:
To obtain the (S)-enantiomer, chiral catalysts or auxiliaries are employed, or chiral resolution is performed post-synthesis. - Typical Conditions:
- Solvent: Methanol, ethanol, or tetrahydrofuran (THF)
- Temperature: 0 °C to room temperature
- Reaction time: Several hours to overnight
- Purification: Recrystallization or chromatographic techniques to isolate the pure (S)-enantiomer.
Asymmetric Reduction of 2-Iodo-Phenylglyoxal or Related Precursors
- Procedure:
Chiral catalysts (e.g., chiral oxazaborolidines) are used to asymmetrically reduce 2-iodophenylglyoxal derivatives to the corresponding (S)-amino alcohol. - Advantages:
High enantiomeric excess (ee) and yield can be achieved. - Typical Catalysts: CBS catalyst or other chiral reducing agents.
- Reaction Conditions: Mild temperatures, inert atmosphere, and controlled addition of reducing agents.
Industrial and Laboratory Scale Preparation
Batch Synthesis
- Large-scale batch reactions use optimized stoichiometry and reaction conditions to maximize yield and purity.
- Automated reactors may be employed for temperature and addition control.
- Purification is often done by crystallization of the hydrochloride salt to enhance solubility and stability.
Continuous Flow Synthesis
Preparation of Hydrochloride Salt
- The free base this compound is often converted to its hydrochloride salt to improve water solubility and stability.
- This is achieved by treatment with hydrochloric acid in an appropriate solvent (e.g., ethanol or diethyl ether).
- The salt is isolated by filtration or crystallization.
Data Table: Summary of Preparation Methods
Research Findings and Notes
- The stereoselective synthesis of this compound is critical for its application in pharmaceuticals and as a chiral building block.
- The Sandmeyer-type iodination is a reliable method for introducing the iodine substituent at the ortho position with high regioselectivity.
- Reductive amination is a straightforward method but often yields racemic mixtures unless chiral catalysts or auxiliaries are employed.
- Asymmetric reduction methods provide superior enantiomeric purity and are favored in research and industrial settings for producing the (S)-enantiomer.
- The hydrochloride salt form is preferred for handling and formulation due to improved solubility and stability.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-1-(2-iodophenyl)ethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In synthetic organic chemistry, (S)-2-Amino-1-(2-iodophenyl)ethan-1-ol serves as an important intermediate for synthesizing complex organic molecules. Its ability to participate in various reactions, such as oxidation and substitution, makes it valuable for creating diverse chemical entities.
Biology
The compound has been utilized in studies focusing on enzyme mechanisms and protein-ligand interactions. Its structural features allow it to form hydrogen bonds and participate in halogen bonding, potentially modulating the activity of target enzymes or receptors.
Medicine
This compound is particularly significant in medicinal chemistry as a precursor for pharmaceuticals aimed at treating neurological disorders. Its chirality plays a crucial role in the biological activity of the resulting compounds.
Industry
In industrial applications, this compound is used in the production of fine chemicals and specialty materials. Its unique properties facilitate the development of new materials with specific functionalities.
Antimicrobial Activity
A study investigated the antimicrobial properties of derivatives related to this compound against various bacterial strains. Results indicated promising activity, suggesting potential applications in developing new antimicrobial agents .
Antitumor Effects
Research has shown that compounds derived from this compound exhibit significant anticancer activity against human cancer cell lines such as MCF-7 and HepG-2. The mechanism involves modulation of cellular pathways associated with tumor growth .
Data Tables
Mechanism of Action
The mechanism of action of (S)-2-Amino-1-(2-iodophenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
Compounds with iodophenyl groups exhibit distinct properties depending on the iodine’s position on the aromatic ring:
Key Observations :
Functional Group Modifications
Variations in functional groups significantly impact physicochemical and pharmacological properties:
Key Observations :
- Amino group presence: The primary amine in the target compound enables salt formation (e.g., HCl salts), improving crystallinity and bioavailability compared to non-aminated analogs like 2-(2-iodophenyl)ethan-1-ol .
- Chirality : The (S)-configuration may enhance enantioselective interactions with biological targets, as seen in related compounds like (S)-1-(5-fluoro-2-iodophenyl)ethan-1-ol, where stereochemistry affects pharmacological activity .
Q & A
Q. What computational methods predict the compound’s physicochemical properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
